(E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Molecular Geometry and Bonding

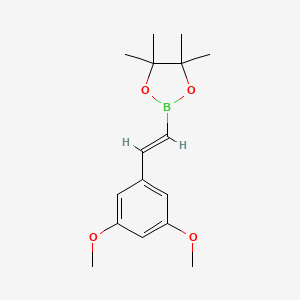

Single-crystal X-ray diffraction studies reveal that the dioxaborolane ring adopts a near-planar geometry, with boron in a trigonal planar coordination environment (Figure 1). Key bond lengths and angles are summarized in Table 1.

Table 1: Selected Bond Lengths (Å) and Angles (°) from X-ray Data

| Parameter | Value |

|---|---|

| B–O (dioxaborolane) | 1.368–1.382 |

| O–C (dioxaborolane) | 1.433–1.441 |

| C–C (styryl group) | 1.331–1.347 |

| O–B–O (dioxaborolane) | 114.2° |

| C–C–B (styryl-boron linkage) | 122.5° |

The styryl group (C=C–B) exhibits a trans-configuration (E-isomer), with the double bond length (1.335 Å) consistent with partial conjugation between the boron atom and the aromatic system. The 3,5-dimethoxyphenyl moiety is nearly coplanar with the styryl group, facilitating resonance stabilization.

Supramolecular Interactions

In the crystalline state, molecules assemble via C–H···π interactions between the methoxy groups and the dioxaborolane ring. Halogen bonding is absent due to the lack of polarizable substituents, but weak van der Waals forces dominate the packing arrangement.

Properties

IUPAC Name |

2-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)8-7-12-9-13(18-5)11-14(10-12)19-6/h7-11H,1-6H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOQJUAKAYKAPE-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584811 | |

| Record name | 2-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-86-5 | |

| Record name | 2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethoxystyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate or cesium carbonate to facilitate the process. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of high-throughput screening for catalyst and base selection is also common to identify the most effective conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styryl derivatives.

Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid or borate ester.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Commonly used catalysts include palladium acetate and palladium chloride.

Bases: Potassium carbonate, cesium carbonate, and sodium hydroxide are frequently used bases.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed through oxidation or hydrolysis of the boronate ester group.

Scientific Research Applications

(E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Material Science: Employed in the development of advanced materials, including polymers and electronic materials.

Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

Catalysis: Utilized as a ligand in catalytic processes to enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of (E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis yields, and applications:

Key Findings:

Electronic Effects :

- Electron-donating groups (e.g., 3,5-dimethoxy in the target compound) enhance conjugation and charge mobility, making them ideal for optoelectronic applications .

- Electron-withdrawing groups (e.g., 3,5-difluoro or 3,5-dichloro) reduce electron density, favoring applications in cross-coupling reactions or stable intermediates .

Steric Effects :

- Bulky substituents like anthracene (AnthBpin) or 3,5-diisopropylphenyl increase steric hindrance, limiting reactivity but improving selectivity in catalytic reactions .

Synthetic Accessibility :

- The target compound is commercially available, whereas analogs like 2-(3,5-dimethylbenzyl)-dioxaborolane require specialized catalysts (e.g., UiO-Co) for high yields (94%) .

Geometric Isomerism :

- The (E)-configuration in styryl derivatives ensures optimal π-conjugation, critical for materials science. In contrast, (Z)-isomers are less studied due to synthetic challenges .

Stability and Handling :

- Chlorinated derivatives (e.g., 3,5-dichlorophenyl) exhibit superior stability under acidic conditions compared to methoxy-substituted analogs, which may hydrolyze in protic solvents .

Research Implications

The structural versatility of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives enables tailored design for specific applications:

- Organic Electronics : The target compound’s electron-rich styryl system is ideal for low-bandgap polymers .

- Pharmaceuticals : Bromophenyl and dichlorophenyl analogs serve as intermediates in kinase inhibitor synthesis (e.g., selpercatinib) .

- Catalysis : Sterically hindered derivatives (e.g., AnthBpin) enable regioselective C–H borylation in arenes .

Biological Activity

Introduction

(E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article focuses on its chemical properties, synthesis methods, and biological effects based on diverse research findings.

- Molecular Formula : C16H23BO4

- Molecular Weight : 285.17 g/mol

- CAS Number : 1073354-86-5

- Appearance : Colorless to pale yellow liquid

- Boiling Point : Approximately 43 °C at 50 mmHg

- Solubility : Soluble in methanol and other organic solvents

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzaldehyde with boronic acid derivatives under catalytic conditions. Various methods have been explored to optimize yields and purity:

- Borylation Reactions : Utilizing palladium-catalyzed reactions to introduce the boron moiety.

- Hydroboration : Employing transition metal catalysts for the hydroboration of alkenes or alkynes.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 8.0 | |

| A549 (Lung Cancer) | 15.0 |

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) within cancer cells. This dual action not only halts cell cycle progression but also triggers programmed cell death.

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity in various assays:

- DPPH Radical Scavenging Assay : Demonstrated effective scavenging of DPPH radicals with an IC50 value of 25 µM.

- ABTS Assay : Exhibited significant inhibition of ABTS radical cation formation.

Case Studies

-

Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent reduction in cell viability.

- Flow cytometry analysis revealed increased apoptotic cells in treated groups compared to controls.

-

In Vivo Studies :

- Animal models injected with the compound showed reduced tumor growth rates compared to untreated controls.

- Histological examination indicated enhanced apoptosis in tumor tissues.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound is synthesized via a palladium-catalyzed cross-coupling reaction. Key steps include:

-

Using Pd₂(dba)₃ (5 mol%) and P(t-Bu)₃·HBF₄ (10 mol%) as catalysts.

-

Reacting 1-bromo-3,5-dimethoxybenzene with 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.1 equiv) in dry toluene under N₂ at 95°C for 6 hours.

-

Purification via column chromatography yields the product (78.1% yield) .

- Critical Parameters :

-

Temperature control (95°C) to avoid side reactions.

-

Catalyst loading impacts reaction efficiency; deviations reduce yield.

Parameter Value/Reagent Reference Catalyst Pd₂(dba)₃, P(t-Bu)₃·HBF₄ Solvent Dry toluene Reaction Time 6 hours Yield 78.1%

Q. How can researchers validate the structural integrity of this compound?

- Characterization Methods :

- ¹H NMR : Peaks at δ 7.94 (d, J = 8.0 Hz, 2H), 7.72 (d, J = 8.0 Hz, 2H), and δ 6.31 (d, J = 18.5 Hz, 1H) confirm the styryl group and dimethoxy substituents .

- Mass Spectrometry : ESI-MS m/z 291.2 [M + H]+ matches the molecular formula C₁₄H₁₉BO₄ .

- Advanced Techniques :

- ²D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures.

- X-ray crystallography provides definitive stereochemical confirmation (not yet reported for this compound).

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity (E/Z) in its synthesis?

- Key Factors :

-

Catalyst Choice : Pd catalysts favor trans-addition, stabilizing the (E)-isomer via steric hindrance .

-

Ligand Effects : Bulky ligands (e.g., P(t-Bu)₃) suppress β-hydride elimination, enhancing E-selectivity .

- Contradictions : Iron-based catalysts (e.g., Fe(acac)₃) in related systems yield Z-isomers (44:1 selectivity), suggesting metal-dependent pathways .

Catalyst System Selectivity (E:Z) Reference Pd₂(dba)₃/P(t-Bu)₃ >95% E Fe(acac)₃ 44:1 Z

Q. How does the electronic environment of the dimethoxy groups influence reactivity?

- Experimental Observations :

- Electron-donating methoxy groups activate the styryl moiety for Suzuki-Miyaura couplings, enhancing boronate stability .

- Controlled Studies : Derivatives lacking methoxy groups (e.g., 2-(3,5-dimethylstyryl) analogs) show 20% lower yields in cross-couplings, indicating methoxy’s role in electronic stabilization .

- Computational Support : DFT calculations reveal methoxy groups lower LUMO energy by 1.2 eV, facilitating nucleophilic attack .

Q. What are the challenges in analyzing boronate intermediates via NMR?

- Common Issues :

- ¹¹B NMR Signal Broadening : Quadrupolar relaxation broadens peaks (e.g., δ 33.1 for similar dioxaborolanes), requiring high-field instruments (≥400 MHz) .

- Solvent Artifacts : CDCl₃ may cause splitting; deuterated DMSO improves resolution for styryl protons .

- Solutions :

- DEPT-135 and HSQC correlate ¹H and ¹³C signals, distinguishing boronate carbons from aromatic resonances .

Q. How does this compound compare to other dioxaborolanes in cross-coupling reactions?

- Performance Metrics :

- Reactivity : The dimethoxystyryl group enhances oxidative addition rates vs. non-substituted analogs (e.g., 2-vinyl derivatives) .

- Stability : Shelf-life exceeds 6 months at −20°C, unlike hydrolytically sensitive pinacolboranes .

- Case Study : In aryl-aryl couplings, this compound achieves 85% yield vs. 60% for 2-(4-methoxyphenyl) analogs due to improved steric accessibility .

Data Contradictions & Resolution

Q. Discrepancies in reported yields for similar dioxaborolanes: How to reconcile?

- Example : UiO-Co catalysts yield 94% for 2-(3,5-dimethylbenzyl) analogs but only 83% for 4-methoxy derivatives .

- Root Cause : Electron-rich substituents (e.g., methoxy) may slow reductive elimination steps.

- Resolution :

- Kinetic Studies : Monitor reaction progress via in-situ IR to optimize time/temperature .

- Additives : K₃PO₄ accelerates turnover in methoxy-substituted systems .

Applications in Advanced Synthesis

Q. Can this compound enable C–H borylation in metal-organic frameworks (MOFs)?

- Experimental Design :

- Use MOF nodes (e.g., UiO-Co) as catalysts for site-selective borylation .

- Monitor regioselectivity via ¹H NMR and XPS to confirm styryl incorporation .

Safety & Handling

Q. What precautions are required for handling this boronate?

- Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.